N-(5-chloro-2-methoxyphenyl)nonanamide

Description

BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)nonanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)nonanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H24ClNO2 |

|---|---|

Molecular Weight |

297.82g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)nonanamide |

InChI |

InChI=1S/C16H24ClNO2/c1-3-4-5-6-7-8-9-16(19)18-14-12-13(17)10-11-15(14)20-2/h10-12H,3-9H2,1-2H3,(H,18,19) |

InChI Key |

SQQDIXMNRUBZJE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Canonical SMILES |

CCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of N-(5-chloro-2-methoxyphenyl)nonanamide

An In-Depth Technical Guide to the Physicochemical Properties of N-(5-chloro-2-methoxyphenyl)nonanamide

Introduction

N-(5-chloro-2-methoxyphenyl)nonanamide is a synthetic amide that, while not extensively documented in public literature, holds potential interest for researchers in drug discovery and materials science. Its structure combines a substituted aromatic amine, 5-chloro-2-methoxyaniline, with a nine-carbon aliphatic acyl chain (nonanoyl group). This unique combination of a rigid, substituted phenyl ring and a flexible, lipophilic alkyl chain suggests potential applications where molecular interactions, membrane permeability, and solubility are critical design parameters.

The chloro- and methoxy- substitutions on the phenyl ring are common in pharmacologically active compounds, influencing metabolic stability, receptor binding, and overall electronic properties. The long nonanamide chain imparts significant lipophilicity, a key determinant of a molecule's ability to cross biological membranes. Understanding the precise physicochemical properties of this molecule is therefore a critical first step in evaluating its potential for any application, from pharmaceutical development to industrial use.[1][2][]

This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of N-(5-chloro-2-methoxyphenyl)nonanamide. It is designed for researchers, offering not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and reproducible characterization workflow.

Molecular Structure and Identity

A logical first step in any analysis is the confirmation of the molecule's identity and structure.

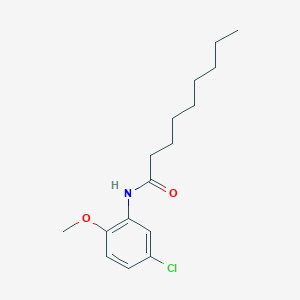

Caption: Molecular structure of N-(5-chloro-2-methoxyphenyl)nonanamide.

Part 1: Synthesis via Schotten-Baumann Reaction

The most direct and reliable method for synthesizing N-(5-chloro-2-methoxyphenyl)nonanamide is the Schotten-Baumann reaction. This involves the acylation of the primary amine (5-chloro-2-methoxyaniline) with an acyl chloride (nonanoyl chloride) under basic conditions.[4][5] The base is crucial as it neutralizes the HCl byproduct, driving the reaction to completion.[4]

Experimental Protocol: Synthesis

-

Dissolution of Amine: In a 100 mL conical flask, dissolve 10.0 mmol of 5-chloro-2-methoxyaniline in 30 mL of a suitable solvent like dichloromethane (DCM) or diethyl ether.[4][6]

-

Addition of Base: Add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the flask. The use of a biphasic system with a base is a hallmark of this reaction.[4]

-

Acylation: Cool the mixture in an ice bath to 0-5 °C. While stirring vigorously, slowly add 10.5 mmol (a slight excess) of nonanoyl chloride dropwise via a syringe. The slow addition is critical to control the exothermic nature of the reaction.[4]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1N HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove unreacted acyl chloride and acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-(5-chloro-2-methoxyphenyl)nonanamide.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide.

Part 2: Physicochemical Characterization Protocols

A thorough characterization of an Active Pharmaceutical Ingredient's (API) physical and chemical properties is a regulatory requirement and a fundamental step in drug development.[9] These properties dictate formulation strategies, bioavailability, and stability.

Predicted Physicochemical Properties Summary

Given the lack of specific experimental data for this molecule, the following table summarizes properties predicted using established computational models and data from analogous structures. These values serve as a baseline for experimental verification.

| Property | Predicted Value / Method | Significance in Drug Development | Reference |

| Molecular Formula | C16H24ClNO2 | Defines the elemental composition and exact mass. | N/A |

| Molecular Weight | 297.82 g/mol | Crucial for all stoichiometric calculations and dosing. | N/A |

| Melting Point (°C) | ~60-90 (Estimated) | Indicates purity and solid-state stability. Affects manufacturing processes. | [10][11][12] |

| logP (o/w) | > 4.0 (Estimated) | Measures lipophilicity; critical for predicting membrane permeability and absorption. | [13][14] |

| Aqueous Solubility | Very Low (Predicted) | Affects dissolution rate and bioavailability. A key challenge for formulation. | [2][15] |

| pKa | Amide N-H: ~17-18 (very weakly acidic) | Determines the ionization state at different physiological pH values, impacting solubility and receptor interaction. | [13] |

| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and binding interactions with biological targets. | N/A |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Methoxy -O-) | Influences solubility and binding interactions with biological targets. | N/A |

Melting Point Determination

The melting point is a primary indicator of a compound's purity. A sharp melting range suggests a pure substance, while a broad range often indicates impurities.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for melting point determination as it is highly accurate and requires a small amount of sample.[1]

-

Sample Preparation: Accurately weigh 1-3 mg of the purified N-(5-chloro-2-methoxyphenyl)nonanamide into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality and Trustworthiness: Using a calibrated DSC instrument with a certified reference standard (e.g., indium) ensures the temperature accuracy of the measurement. The sharpness of the melting endotherm provides a self-validating check on the purity of the synthesized compound.[9]

Solubility Assessment

Solubility is a critical property that influences a drug's dissolution and subsequent absorption.[2] Given the high predicted lipophilicity, aqueous solubility is expected to be low.

Experimental Protocol: Equilibrium Shake-Flask Method

-

System Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).[15]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Causality and Trustworthiness: This method directly measures thermodynamic equilibrium solubility. The self-validating aspect comes from ensuring that a solid excess is present throughout the experiment, confirming that the solution is indeed saturated. The use of a validated HPLC method ensures accurate quantification.

Lipophilicity (logP) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical parameters in drug discovery.[13] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for logP determination.[17][18]

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS pH 7.4 for logD measurement) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Compound Addition: Prepare a stock solution of the compound in the n-octanol-saturated water. Add a known volume of this aqueous solution to a known volume of water-saturated n-octanol in a glass vial.

-

Partitioning: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.[16]

-

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Causality and Trustworthiness: This protocol directly measures the partitioning of the analyte, making it the reference method.[17] Trustworthiness is ensured by using pre-saturated solvents to prevent volume changes during the experiment and by quantifying the compound in both phases. The mass balance (total amount of compound recovered vs. amount added) should be calculated to validate the experiment; a recovery of 90-110% is considered acceptable. For highly lipophilic compounds (logP > 4), the concentration in the aqueous phase can be very low, requiring a highly sensitive analytical method.[16][17]

Lipophilicity Measurement Workflow

Caption: Experimental workflow for logP determination by the shake-flask method.

References

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- Protheragen. (n.d.). API Physical Characteristics Testing.

- Creative Biolabs. (n.d.). Lipophilicity.

- Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs.

- Royal Society of Chemistry. (2014). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Advances.

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Andrić, F., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of Pharmaceutical and Biomedical Analysis.

- Chemistry Education. (n.d.). Synthesis and analysis of amides.

- Eurofins Scientific. (2024, May 11). Solid State Research and Development | Physicochemical Characterization.

- WuXi AppTec. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

- ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives.

- BOC Sciences. (n.d.). Physicochemical Characterization.

- ECHEMI. (n.d.). N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide.

- Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation.

- Musso, L., et al. (2017).

- US EPA. (2023, November 1). Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- - Substance Details.

- ChemicalBook. (2024, December 18). 5-Chloro-2-methoxyaniline.

- PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy.

- Sigma-Aldrich. (n.d.). n-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide.

-

NIST. (n.d.). Nonanamide. Retrieved February 20, 2026, from [Link]

- ChemicalBook. (2025, December 31). N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide.

- Hit2Lead. (n.d.). N-(5-chloro-2-methoxyphenyl)-2-phenoxypropanamide.

- ResearchGate. (2026, January 5). Synthesis and analysis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity.

- ResearchGate. (2025, November 27). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxyaniline ≥98.0% (HPLC), technical.

- PubChemLite. (n.d.). 5-chloro-2-methoxyaniline (C7H8ClNO).

-

Stenutz. (n.d.). 5-chloro-2-methoxyaniline. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved February 20, 2026, from [Link]

- MDPI. (2022, July 19). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid.

-

FooDB. (2010, April 8). Showing Compound Nonivamide (FDB001066). Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- Aziz-ur-Rehman, et al. (2010). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E.

-

GSRS. (n.d.). N-(5-CHLORO-2-METHOXYPHENYL)-2-HYDROXY-3-NITROBENZAMIDE. Retrieved February 20, 2026, from [Link]

- ResearchGate. (2026, February 9). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.

-

PubChemLite. (n.d.). N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide. Retrieved February 20, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). Benzamide, N-(4-amino-5-chloro-2-methoxyphenyl)-. Retrieved February 20, 2026, from [Link]

-

Inxight Drugs. (n.d.). N-(5-CHLORO-2-METHOXYPHENYL)-2-HYDROXY-3-NITROBENZAMIDE. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). Nonanamide. Retrieved February 20, 2026, from [Link]

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. eurofins.com [eurofins.com]

- 10. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 11. 5-氯-2-甲氧基苯胺 ≥98.0% (HPLC), technical | Sigma-Aldrich [sigmaaldrich.com]

- 12. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to the Biological Activity Profile of N-(5-chloro-2-methoxyphenyl)nonanamide

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on the biological activity profile of N-(5-chloro-2-methoxyphenyl)nonanamide, a compound of significant interest due to its structural similarities to known bioactive molecules. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its constituent moieties allows for a robust, hypothesis-driven approach to its biological characterization. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing in-depth protocols and a conceptual framework for investigating its potential as a modulator of key physiological pathways.

Introduction to N-(5-chloro-2-methoxyphenyl)nonanamide: A Compound of Interest

N-(5-chloro-2-methoxyphenyl)nonanamide is an amide derivative characterized by a substituted aromatic head group and a saturated nine-carbon acyl tail. The 5-chloro-2-methoxyphenyl group is a common scaffold found in a variety of pharmacologically active compounds, suggesting its potential to confer specific biological activities. The nonanamide tail, on the other hand, bears a striking resemblance to the acyl chain of capsaicinoids, known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This structural duality forms the basis of our investigation into its multifaceted biological profile.

Chemical Structure:

-

IUPAC Name: N-(5-chloro-2-methoxyphenyl)nonanamide

-

Molecular Formula: C₁₆H₂₄ClNO₂

-

Molecular Weight: 301.82 g/mol

Hypothesized Biological Activity I: Modulation of the TRPV1 Receptor

The structural analogy between the nonanamide tail of our target molecule and that of Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide), a potent TRPV1 agonist, provides a strong rationale for investigating its interaction with this receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in nociception, inflammation, and thermoregulation.[2][3] Its activation by agonists like capsaicin leads to a sensation of heat and pain, followed by a desensitization phase, which is harnessed for analgesic purposes.[4][5]

Mechanism of Action: A Putative TRPV1 Agonist

We hypothesize that N-(5-chloro-2-methoxyphenyl)nonanamide acts as an agonist at the TRPV1 receptor. The lipophilic nonanamide tail is expected to interact with the vanilloid binding pocket of the TRPV1 channel, a site known to accommodate the acyl chains of capsaicin and other agonists.[6] The 5-chloro-2-methoxyphenyl head group, while different from the vanillyl group of capsaicin, will likely influence the binding affinity and efficacy of the compound. The electron-withdrawing nature of the chlorine atom and the steric bulk of the methoxy group on the phenyl ring are critical determinants of the molecule's interaction with the receptor.[7]

Experimental Workflow: Characterizing TRPV1 Agonism

A multi-tiered approach is essential to confirm and characterize the interaction of N-(5-chloro-2-methoxyphenyl)nonanamide with the TRPV1 receptor.

Diagram of the Experimental Workflow for TRPV1 Activity Screening:

Caption: Workflow for TRPV1 agonist characterization.

Protocol 1: High-Throughput Calcium Influx Assay

This initial screen provides a rapid assessment of the compound's ability to activate TRPV1 channels.

-

Cell Culture: Maintain HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of N-(5-chloro-2-methoxyphenyl)nonanamide in HBSS.

-

Assay: Use a fluorescent plate reader to measure baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 5 minutes.

-

Data Analysis: Calculate the change in fluorescence (ΔF/F₀) and plot a dose-response curve to determine the EC₅₀ value. Capsaicin should be used as a positive control.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the ion channel activity induced by the compound.

-

Cell Preparation: Culture HEK293-hTRPV1 cells on glass coverslips.

-

Recording: Transfer a coverslip to a recording chamber on an inverted microscope. Use borosilicate glass pipettes with a resistance of 3-5 MΩ filled with an intracellular solution.

-

Whole-Cell Configuration: Establish a whole-cell patch clamp configuration.

-

Compound Application: Perfuse the cells with an extracellular solution containing varying concentrations of N-(5-chloro-2-methoxyphenyl)nonanamide.

-

Data Acquisition: Record the current responses at a holding potential of -60 mV.

-

Analysis: Measure the peak current amplitude at each concentration and construct a dose-response curve to determine the EC₅₀ and maximal efficacy relative to capsaicin.

Hypothesized Biological Activity II: Enzyme Inhibition

The N-(5-chloro-2-methoxyphenyl) moiety is a key structural feature in several known enzyme inhibitors.[8][9][10][11] This suggests that N-(5-chloro-2-methoxyphenyl)nonanamide may also exhibit inhibitory activity against certain enzymes.

Acetylcholinesterase (AChE) Inhibition

Derivatives of N-(5-chloro-2-methoxyphenyl)benzene sulfonamide have demonstrated notable inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and myasthenia gravis.

Diagram of the AChE Inhibition Assay Principle:

Sources

- 1. apexbt.com [apexbt.com]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

- 5. New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket | eLife [elifesciences.org]

- 6. What are the new molecules for TRPV1 agonists? [synapse.patsnap.com]

- 7. N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide | 196938-31-5 | Benchchem [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toxicity and Safety Profile of N-(5-chloro-2-methoxyphenyl)nonanamide

[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical nature of the compound is the first step in predicting its bioavailability and toxicity.[1]

-

IUPAC Name: N-(5-chloro-2-methoxyphenyl)nonanamide[1]

-

Common Synonyms: 5'-Chloro-2'-methoxynonananilide; Nonanoic acid (5-chloro-2-methoxyphenyl)amide.[1]

-

Molecular Formula: C

H -

Molecular Weight: 297.82 g/mol

-

Structural Class: Fatty Acid Anilide (FAA); Capsaicinoid analog (Anilide variant).[1]

Physicochemical Data (Predicted)

| Property | Value (Predicted) | Implication for Safety |

| LogP (Octanol/Water) | ~5.2 – 5.8 | High Lipophilicity. Rapid dermal absorption; potential for bioaccumulation in adipose tissue.[1] |

| Water Solubility | < 0.1 mg/L (Insoluble) | Requires organic solvents (DMSO, Ethanol) for biological testing; potential for precipitation in aqueous media.[1] |

| Polar Surface Area (PSA) | ~38 Ų | High blood-brain barrier (BBB) permeability predicted.[1] |

| pKa | Non-ionizable (Amide) | Neutral at physiological pH; absorption is passive and non-pH dependent.[1] |

Toxicological Profile (Read-Across Assessment)

Since specific in vivo data is absent, the safety profile is derived from the Toxicophore Release Mechanism .[1] Upon entry into a biological system, amidases (e.g., FAAH, CES1) are predicted to hydrolyze the amide bond, releasing the lipophilic tail and the toxic aromatic amine.[1]

Core Hazard: Metabolic Hydrolysis

The primary safety concern is the release of 5-chloro-2-methoxyaniline (CAS 95-03-4).[1]

-

Precursor Toxicity (5-chloro-2-methoxyaniline):

Predicted Toxicity Endpoints[1]

| Endpoint | Predicted Classification | Mechanism / Rationale |

| Acute Oral Toxicity | Category 3 (Toxic) | Slower onset than free aniline due to hydrolysis rate, but high ultimate toxicity.[1] |

| Acute Dermal Toxicity | Category 3 (Toxic) | High LogP facilitates transport across stratum corneum; systemic release of aniline.[1] |

| Skin Irritation | Irritant / Sensitizer | Fatty acid chain acts as a penetration enhancer; aniline moiety is a known sensitizer.[1] |

| Genotoxicity | Positive (Potential) | Metabolite (5-chloro-o-anisidine) is a potential mutagen (Ames positive in similar strains).[1] |

| Specific Target Organ (STOT) | Blood (Methemoglobinemia) | N-oxidation of the released aniline leads to hydroxylamines that oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+).[1] |

Safety Pharmacology (TRP Channels)

Given the structural similarity to Capsaicin (Nonivamide analog), this compound may act as an agonist or antagonist at Transient Receptor Potential (TRP) channels.

-

TRPV1 / TRPA1 Activity: Potential for intense burning sensation, neurogenic inflammation, or respiratory irritation (cough reflex) upon inhalation of dust/aerosols.[1]

Metabolic Pathway & Safety Decision Tree

The following diagram illustrates the metabolic fate of the compound and the resulting safety decision logic.

Figure 1: Predicted metabolic pathway highlighting the release of the toxic aniline moiety.[1]

Handling & Containment Protocols (OEB 4)

Due to the "Fatal if swallowed/contact" classification of the metabolite, treat this compound as a High Potency / High Toxicity material (Occupational Exposure Band 4).[1]

Engineering Controls

-

Primary Containment: Weigh and handle only inside a certified Fume Hood or Glovebox (Isolator).[1]

-

HEPA Filtration: Ensure exhaust is HEPA filtered to prevent release of particulates.[1]

-

Static Control: Use anti-static weighing boats; lipophilic amides can be static-prone powders.[1]

Personal Protective Equipment (PPE)

-

Respiratory: N95/P3 minimum; Powered Air Purifying Respirator (PAPR) recommended if handling open powder >100 mg.[1]

-

Dermal: Double gloving is mandatory.[1]

-

Body: Tyvek lab coat or coveralls with elastic cuffs.[1]

Decontamination[1]

Experimental Protocols for Safety Assessment

To validate the safety profile in your specific context, perform these baseline assays.

Protocol: Chemical Stability & Hydrolysis Rate

Purpose: To determine how quickly the toxic amine is released in biological media.[1]

-

Preparation: Dissolve compound in DMSO (10 mM stock).

-

Incubation: Dilute to 10 µM in:

-

Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile.

-

Analysis: LC-MS/MS monitoring for:

-

Interpretation: Rapid appearance of mass 158 indicates high toxicity potential in vivo.[1]

Protocol: hERG Inhibition (Cardiotoxicity)

Purpose: Lipophilic anilides often block hERG channels, causing QT prolongation.[1]

References

-

PubChem. (2025).[1] 5-Chloro-2-methoxyaniline (CAS 95-03-4) Safety Data Sheet. National Library of Medicine.[1] [Link][1]

-

ECHA. (2024).[1] Registration Dossier: 5-chloro-o-anisidine. European Chemicals Agency.[1] [Link](Note: Generalized link to ECHA search for CAS 95-03-4)[1]

-

Di Marzo, V. (2004).[1] The endocannabinoid system and its therapeutic exploitation. Nature Reviews Drug Discovery. [Link]

-

Brederson, J. D., et al. (2013).[1] Targeting TRP channels for pain relief. Nature Reviews Drug Discovery. [Link]

Methodological & Application

Application Note: Synthesis Protocol for N-(5-chloro-2-methoxyphenyl)nonanamide

Abstract & Application Scope

This guide details the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide , a lipophilic anilide derivative. Structurally, this compound features a "head" group derived from 5-chloro-2-methoxyaniline (5-chloro-o-anisidine) and a lipophilic C9 "tail" from nonanoic acid.

Target Applications:

-

Medicinal Chemistry: Investigation of TRP channel modulators (analogous to Capsaicin/Nonivamide).

-

Material Science: Lipophilic modification of azo-dye intermediates.

-

Agrochemicals: Synthesis of lipophilic amide biocides.

This protocol prioritizes the Acyl Chloride Method due to its high atom economy, rapid kinetics, and simplified purification for electron-rich anilines.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilic attack of the aniline nitrogen on the activated carbonyl of nonanoyl chloride. The presence of the ortho-methoxy group on the aniline introduces mild steric hindrance, while the meta-chloro substituent slightly reduces nucleophilicity via inductive withdrawal. However, the amine remains sufficiently nucleophilic for standard acylation without requiring forcing conditions.

Strategic Disconnection (Graphviz)

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline headgroup and fatty acid tail.

Materials & Reagents

Stoichiometry: The reaction uses a slight excess of the acid chloride (1.1 equiv) to ensure complete consumption of the toxic aniline.

| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv. | Role |

| 5-Chloro-2-methoxyaniline | 95-03-4 | 157.60 | 1.0 | Limiting Reagent (Nucleophile) |

| Nonanoyl Chloride | 764-85-2 | 176.68 | 1.1 | Activated Electrophile |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Reaction Medium (Anhydrous) |

| 1M HCl (aq) | - | - | Wash | Removes unreacted amine |

| Sat. NaHCO₃ (aq) | - | - | Wash | Removes unreacted acid/chloride |

Experimental Protocol: Acyl Chloride Method

Phase 1: Reaction Setup

Rationale: The reaction is exothermic. Low temperature (0°C) prevents bis-acylation and minimizes hydrolysis of the acid chloride by ambient moisture.

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solvation: Add 5-chloro-2-methoxyaniline (1.58 g, 10.0 mmol) to the flask.

-

Dissolution: Add Dichloromethane (DCM, 50 mL) . Stir until the solid is completely dissolved.

-

Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) via syringe. The solution may darken slightly; this is normal.

-

Cooling: Place the flask in an ice-water bath and cool to 0°C for 10 minutes.

Phase 2: Acylation

Rationale: Slow addition controls the exotherm. The acid chloride is highly reactive; adding it too fast can cause localized overheating and side reactions.

-

Reagent Loading: Draw Nonanoyl chloride (2.0 mL, ~11.0 mmol) into a clean, dry syringe.

-

Dropwise Addition: Add the acid chloride dropwise to the stirring aniline solution over 10–15 minutes.

-

Observation: White fumes (HCl) may form inside the flask but will be immediately neutralized by TEA, forming a white precipitate (TEA·HCl salts).

-

-

Equilibration: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (RT, 25°C).

-

Monitoring: Stir at RT for 3–4 hours.

-

TLC Check: Use Hexane:Ethyl Acetate (3:1). The starting aniline (more polar, lower

) should disappear, replaced by the less polar amide (higher

-

Phase 3: Workup & Isolation

Rationale: This "sandwich" wash sequence ensures purity without column chromatography.

-

Acid Wash: Protonates unreacted aniline (

), moving it to the aqueous layer. -

Base Wash: Hydrolyzes excess acid chloride to nonanoic acid (

), moving it to the aqueous layer.

-

Quench: Add 20 mL of water to the reaction mixture. Stir vigorously for 5 minutes.

-

Separation: Transfer mixture to a separatory funnel. Collect the organic (lower) DCM layer.

-

Acid Wash: Wash the DCM layer with 1M HCl (2 × 30 mL) .

-

Base Wash: Wash the DCM layer with Saturated NaHCO₃ (2 × 30 mL) . Caution: Gas evolution (

). Vent frequently. -

Brine Wash: Wash with Saturated NaCl (1 × 30 mL) to remove trapped water.

-

Drying: Pour the organic layer over anhydrous Sodium Sulfate (

) .[4] Let sit for 10 minutes. -

Concentration: Filter off the solid drying agent. Evaporate the solvent using a Rotary Evaporator to yield the crude solid.

Purification & Characterization

Purification Strategy

The crude product is likely a waxy off-white solid.

-

Primary Method (Recrystallization): Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate . Add Hexane dropwise until cloudy. Cool to 4°C overnight. Filter the crystals.[5]

-

Secondary Method (Flash Chromatography): If oil persists, use a silica column.

-

Eluent: Gradient 5%

20% Ethyl Acetate in Hexane.[4]

-

Expected Analytical Data

Validation: Verify the structure using

-

-NMR (400 MHz,

- 7.80 (br s, 1H, NH -Amide)

-

8.35 (d,

-

6.95 (dd,

-

6.78 (d,

- 3.86 (s, 3H, O-CH₃ )[6]

-

2.38 (t,

-

1.70 (quint, 2H,

- 1.25–1.40 (m, 10H, bulk alkyl chain)

- 0.88 (t, 3H, terminal CH₃ )

Process Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification of N-(5-chloro-2-methoxyphenyl)nonanamide.

Safety & Handling (HSE)

-

5-Chloro-2-methoxyaniline: Toxic if swallowed or inhaled. Potential mutagen. Handle in a fume hood. Wear nitrile gloves.

-

Nonanoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas.

-

Dichloromethane: Suspected carcinogen. Use in a well-ventilated hood.

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann and acid chloride coupling protocols).

-

PubChem Compound Summary: 5-Chloro-2-methoxyaniline . National Center for Biotechnology Information. Accessed Feb 21, 2026. [Link]

-

Synthesis of Capsaicin Analogues . Journal of Chemical Education, 2000. (Provides context for nonanoyl amide synthesis in vanilloid chemistry). [Link]

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution). [Link]

Sources

- 1. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methoxyaniline | LGC Standards [lgcstandards.com]

- 3. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. guidechem.com [guidechem.com]

- 6. ias.ac.in [ias.ac.in]

Topic: Preparation, Validation, and Management of N-(5-chloro-2-methoxyphenyl)nonanamide Stock Solutions

An Application Guide by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions for N-(5-chloro-2-methoxyphenyl)nonanamide. Recognizing the critical importance of accurate and consistent compound concentration in experimental reproducibility, these protocols are designed for researchers, scientists, and drug development professionals. The methodologies herein emphasize not only the procedural steps but also the underlying scientific principles, ensuring the integrity and reliability of downstream applications. This guide details solvent selection, step-by-step preparation of high-concentration primary stocks, mandatory quality control and concentration verification using UV-Vis spectrophotometry and HPLC, and best practices for storage and the preparation of aqueous working solutions.

Introduction: The Imperative for Precision

N-(5-chloro-2-methoxyphenyl)nonanamide is an aromatic amide characterized by a chlorinated and methoxylated phenyl ring linked to a nine-carbon aliphatic amide chain. This structure imparts significant lipophilicity, making aqueous solubility a primary challenge for researchers. The accuracy of any biological or chemical assay hinges on the precise concentration of the test compound. Errors in stock solution preparation can lead to misinterpretation of dose-response curves, inaccurate IC50 values, and a general lack of experimental reproducibility. This guide establishes a self-validating framework to mitigate these risks.

Compound Properties and Safety Mandates

A thorough understanding of the physicochemical and safety properties of a compound is a prerequisite for its effective and safe handling in a laboratory setting.

Physicochemical Characteristics

While experimental data for N-(5-chloro-2-methoxyphenyl)nonanamide is not widely published, its properties can be inferred from its structure and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₆H₂₄ClNO₂ | Derived from structure |

| Molecular Weight | 297.82 g/mol | Calculated |

| Appearance | Expected to be an off-white to tan solid. | Common for aromatic amides. |

| Predicted logP | ~5.2 | High lipophilicity predicted due to the C9 alkyl chain and substituted benzene ring. Analogous compound N-(5-chloro-2-methoxyphenyl)-2-ethylhexanamide has a logP of 4.63.[1] |

| Aqueous Solubility | Predicted to be very low. | High logP suggests poor solubility in water. The related compound Nonivamide has a predicted water solubility of only 0.023 g/L.[2] |

| Chemical Stability | Stable under standard laboratory conditions.[3] | General stability is typical for this class of amides, though protection from light is recommended for long-term storage.[3] |

Critical Safety and Handling Protocols

N-(5-chloro-2-methoxyphenyl)nonanamide and related compounds may cause skin and eye irritation.[3] Adherence to strict safety protocols is mandatory.

-

Engineering Controls : Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield at all times.[3][6][7]

-

Handling Solid Compound : Avoid generating dust during weighing.[3] Use a micro-spatula and weigh the compound onto a creased weigh boat or directly into the storage vial.

-

Waste Disposal : Dispose of all contaminated materials and solutions in accordance with local, state, and federal regulations for chemical waste.

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water.[3] If eye contact occurs, rinse cautiously with water for several minutes.[3] Seek medical attention if irritation persists.

Solvent Selection: The Foundation of a Reliable Stock

The high lipophilicity of N-(5-chloro-2-methoxyphenyl)nonanamide necessitates the use of organic solvents for creating a primary stock solution. The choice of solvent is critical and depends on the intended downstream application.

Causality of Solvent Choice: The ideal solvent must fully solubilize the compound at a high concentration, be compatible with the experimental system (e.g., low cytotoxicity in cell-based assays at final working concentrations), and be inert to the compound itself.

-

Dimethyl Sulfoxide (DMSO) : Recommended primary choice. DMSO is a powerful aprotic solvent capable of dissolving a wide range of lipophilic compounds. It is miscible with water and most cell culture media, making it the standard for in vitro assays.

-

Ethanol (Absolute, ≥99.5%) : A suitable alternative, particularly if DMSO is incompatible with the assay. It is less toxic to cells than DMSO at equivalent final concentrations but may have lower solubilizing power for this specific compound.

-

Dimethylformamide (DMF) : Another strong solvent, but its higher toxicity profile makes it less desirable for most biological applications compared to DMSO.[8]

Protocol 3.1: Qualitative Solubility Test Before preparing a large-volume stock, it is prudent to perform a small-scale solubility test.

-

Weigh approximately 1-2 mg of the compound into a small glass vial.

-

Add the chosen solvent (e.g., DMSO) in 50 µL increments.

-

Vortex for 30-60 seconds between each addition.

-

Observe for complete dissolution. This provides an estimate of the maximum practical stock concentration.

Master Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the gravimetric preparation of a primary stock solution, which serves as the validated source for all subsequent experimental dilutions.

Required Materials

-

N-(5-chloro-2-methoxyphenyl)nonanamide (solid)

-

Anhydrous, analytical grade DMSO

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Amber glass vial with a PTFE-lined screw cap

-

Calibrated positive displacement or air displacement micropipettes

-

Vortex mixer and/or sonicator

Step-by-Step Methodology

-

Calculate Required Mass : Determine the mass of the compound needed.

-

Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Example for 2 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.002 L × 297.82 g/mol × 1000 mg/g = 5.96 mg

-

-

Weigh Compound : Tare the amber vial on the analytical balance. Carefully add the calculated mass (5.96 mg) of N-(5-chloro-2-methoxyphenyl)nonanamide directly into the vial. Record the exact mass.

-

Recalculate Volume : Adjust the required solvent volume based on the actual mass weighed. This is a critical step for ensuring accuracy.

-

Formula: Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/L)

-

Example if 6.05 mg was weighed: Volume (mL) = [6.05 mg / 297.82 g/mol ] / 10 mmol/L = 2.03 mL

-

-

Add Solvent & Dissolve : Using a calibrated pipette, add the precisely recalculated volume (2.03 mL) of DMSO to the vial. Cap the vial tightly.

-

Ensure Complete Solubilization : Vortex the vial vigorously for 1-2 minutes. Visually inspect for any undissolved particulates. If needed, place the vial in a bath sonicator for 5-10 minutes until the solution is perfectly clear.

-

Labeling : Clearly label the vial with the compound name, exact concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Caption: Workflow for preparing a primary stock solution.

Self-Validation: Mandatory Quality Control Protocols

Gravimetric preparation, while fundamental, is susceptible to errors from balance inaccuracies, handling losses, or impurities in the starting material. Therefore, independent verification of concentration and purity is essential for a trustworthy stock.

Protocol 5.1: Concentration Verification by UV-Vis Spectrophotometry

This method provides a rapid confirmation of the stock solution concentration, assuming no significant UV-active impurities are present.

-

Determine λmax :

-

Prepare a dilute solution (~10-20 µM) of the compound in the analysis solvent (e.g., Methanol or Ethanol).

-

Scan the absorbance from 200-400 nm using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

-

Prepare a Standard Curve :

-

From your 10 mM primary stock, prepare a serial dilution to create a set of standards (e.g., 50, 25, 12.5, 6.25, 3.125, 0 µM) in the analysis solvent.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot Absorbance vs. Concentration (µM). The plot must be linear with an R² value > 0.99.

-

-

Verify Stock Concentration :

-

Prepare a fresh, independent dilution of your primary stock to fall within the linear range of the standard curve (e.g., 20 µM).

-

Measure its absorbance and use the standard curve's linear regression equation (y = mx + b) to calculate its concentration.

-

The calculated concentration should be within ±10% of the expected value.

-

Protocol 5.2: Purity and Concentration Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a superior method that assesses both the purity and concentration of the compound.[9]

-

Method Development :

-

Column : A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase : A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective for eluting compounds of this nature.

-

Detection : UV detector set to the compound's λmax.

-

-

Purity Analysis :

-

Inject a sample of the stock solution. The resulting chromatogram should show a single major peak corresponding to the compound.

-

Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of ≥95% is generally required.

-

-

Concentration Analysis :

-

Similar to the UV-Vis method, an external standard curve is prepared using high-purity reference material. The peak area of the stock solution sample is compared against this curve to determine its concentration.[10]

-

Caption: Self-validating quality control workflow.

Storage and Stability: Preserving Stock Integrity

Improper storage can lead to degradation, precipitation, or concentration changes due to solvent evaporation.

-

Aliquoting : Never work directly from the primary stock for daily experiments. Aliquot the primary stock into smaller, single-use volumes in microcentrifuge tubes or amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Storage Temperature : Store the primary stock and all aliquots at -20°C or -80°C for long-term stability.

-

Protection from Light : Always use amber vials to protect the compound from potential photodegradation.[3]

-

Thawing : When ready to use, thaw an aliquot at room temperature and vortex briefly before making dilutions. Do not refreeze partially used aliquots.

Protocol: Preparation of Aqueous Working Solutions

Most biological assays require the compound to be in an aqueous buffer. Diluting a DMSO stock directly into buffer can cause the compound to precipitate.

-

Serial Dilution : Do not perform large, single-step dilutions (e.g., 1:1000). Perform a serial dilution, first into a smaller volume of buffer.

-

Vigorous Mixing : When adding the DMSO stock to the aqueous buffer, vortex or pipette mix immediately and vigorously to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.

-

Final DMSO Concentration : Keep the final concentration of DMSO in the assay below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic or affect assay performance. Ensure the same final DMSO concentration is present in all vehicle controls.

-

Solubility Limit : Be aware of the compound's aqueous solubility limit. If precipitation is observed in the final working solution, the concentration is too high. Consider reformulating with a solubilizing agent (e.g., Tween-80, Cremophor EL) if compatible with the assay.

References

- TCI Chemicals. (2025, February 5). SAFETY DATA SHEET.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BASF. (2025, October 29). Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). PRODUCT AND COMPANY IDENTIFICATION.

- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.

- Fisher Scientific. (n.d.). Amide Synthesis.

-

PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-. Retrieved from [Link]

- Eurofins. (2023, December 10). Analytical Method Summaries.

- MBL Life Science. (2025, January 27). Safety Data Sheet.

-

Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BASF. (2026, January 20). Safety data sheet.

- NIOSH. (2016, March 4). NMAM METHOD 2005. Centers for Disease Control and Prevention.

- US EPA. (2023, November 1). Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- - Substance Details.

- Aziz-ur-Rehman, et al. (n.d.). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. PMC.

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

- Pinkerton, A. B., et al. (2018). Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425)

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Nonivamide (FDB001066). Retrieved from [Link]

- U.S. Geological Survey. (2002, January 15). Analytical methods for chemical analysis of geologic and other materials.

- Zhang, J., et al. (2024). Discovery of Novel N -(5-Chloro-2,4-Dimethoxyphenyl)- N -Heterocyclic Ketone Analogues as Potent Anti-Inflammatory Agents Against Ulcerative Colitis.

- MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.).

- Fulmer, G. R., et al. (n.d.).

- ResearchGate. (2015, June). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)

-

SIELC Technologies. (2018, May 16). Benzamide, N-(4-amino-5-chloro-2-methoxyphenyl)-. Retrieved from [Link]

- Myers, B. J. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.

Sources

- 1. Compound N-(5-chloro-2-methoxyphenyl)-2-ethylhexanamide - Chemdiv [chemdiv.com]

- 2. Showing Compound Nonivamide (FDB001066) - FooDB [foodb.ca]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. download.basf.com [download.basf.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Lab Reporter [fishersci.co.uk]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

handling precautions for N-(5-chloro-2-methoxyphenyl)nonanamide powder

Application Note: Technical Handling & Safety Protocol for N-(5-chloro-2-methoxyphenyl)nonanamide

Part 1: Introduction & Compound Profile

1.1 Executive Summary N-(5-chloro-2-methoxyphenyl)nonanamide is a synthetic lipophilic amide structurally related to capsaicinoids (e.g., Nonivamide) and halogenated salicylanilides.[1] While often utilized in hit-to-lead screening for TRP channel modulation or enzyme inhibition (e.g., acetylcholinesterase), its specific hazard profile requires strict adherence to Potent Compound Safety (PCS) protocols.[1]

Unlike standard laboratory reagents, this compound combines the high lipophilicity of a C9 fatty chain with the reactivity of a halogenated aniline headgroup. This results in a molecule that rapidly penetrates dermal barriers and persists on surfaces, necessitating specialized solubilization and decontamination workflows.[1]

1.2 Physicochemical & Hazard Profile

| Property | Value / Description | Implication for Handling |

| Molecular Formula | C₁₆H₂₄ClNO₂ | -- |

| Molecular Weight | ~297.82 g/mol | Moderate volatility in aerosol form.[1] |

| Predicted LogP | ~4.5 – 5.2 | Highly Lipophilic. Insoluble in water.[1] Rapid dermal absorption.[1] |

| Physical State | White/Off-white waxy powder | Prone to static charge; "sticky" dust generation.[1] |

| Solubility | DMSO (>20 mg/mL), Ethanol, Chloroform | Do not use water for primary cleanup.[1] |

| Primary Hazards | Skin/Eye Irritant (Cat 2/2A), Resp.[1][2] Sensitizer | Treat as a potent TRP modulator (pain/irritation risk).[1] |

Part 2: Engineering Controls & Containment (The "Self-Validating" System)

To ensure safety, we do not rely on operator skill alone; we rely on a hierarchy of controls.[1] The following workflow dictates the containment level based on the operation state.

2.1 Containment Logic

-

Solid State (Powder): Highest Risk.[1] Electrostatic forces can disperse particles invisibly.[1] Mandatory: Glovebox or Class II Type B2 Biosafety Cabinet.

-

Solution State (Stock): Moderate Risk.[1] Dermal absorption is the primary vector.[1] Mandatory: Chemical Fume Hood.

2.2 Visualization: Exposure Prevention Workflow The following diagram illustrates the critical decision nodes for handling this compound.

Caption: Figure 1. Hierarchy of controls for solid vs. liquid handling. Note the escalation to HEPA-filtered isolation for powder handling due to respiratory sensitization risks.[1]

Part 3: Detailed Handling Protocols

Protocol A: Solubilization & Stock Preparation

Rationale: Water insolubility requires organic solvents.[1] DMSO is preferred for biological assays but enhances skin permeability, carrying the toxicant into the bloodstream.

Reagents Required:

-

Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture.[1]

-

Glass vials (Amber, silanized preferred to reduce sticking).[1]

Step-by-Step Methodology:

-

Environment Prep: Place the balance inside the containment enclosure (Glovebox or Vented Balance Enclosure).[1]

-

Static Control: Use an ionizing bar or anti-static gun on the vial and spatula.[1] This compound is waxy and static-prone.[1]

-

Weighing: Weigh the desired mass (e.g., 10 mg) into a pre-tared amber glass vial.

-

Critical: Do not use plastic weigh boats; the compound may adhere irreversibly.[1] Weigh directly into the vessel.

-

-

Solvent Addition: Add DMSO to achieve a 10–20 mM stock concentration .

-

Calculation: For 10 mg (MW ~297.8), add ~3.35 mL DMSO for 10 mM.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

-

Check: Solution should be clear. If cloudy, the lipid tail is aggregating; warm gently to 37°C.[1]

-

-

Storage: Aliquot immediately into single-use vials. Store at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.[1]

Protocol B: Decontamination of Spills & Surfaces

Rationale: Standard 70% Ethanol is often insufficient for C9-lipophilic amides, merely spreading them.[1] A surfactant-based approach is required to emulsify the lipid tail before removal.[1]

Decontamination Solution (The "Lipid-Strip" Mix):

-

50% Ethanol

-

40% Water

-

10% Surfactant (e.g., SDS or Triton X-100)[1]

Step-by-Step Methodology:

-

Contain: Cover the spill with absorbent pads.[1] Do not wipe yet.[1]

-

Solubilize: Gently flood the pad with the "Lipid-Strip" mix.[1] Allow to sit for 2 minutes to penetrate the waxy solid.[1]

-

Remove: Wipe from the outside in.[1] Discard pads into hazardous waste (incineration stream).[1]

-

Rinse: Wipe the surface with 100% Ethanol (to remove surfactant residue), followed by water.[1]

-

Validation: Use a UV lamp (if the compound fluoresces, common for methoxy-anilines) or a swab test analyzed by LC-MS to confirm removal.[1]

Part 4: Emergency Response & First Aid

4.1 Ocular Exposure

-

Mechanism: The amide functionality can cause severe transient pain and inflammation (TRP channel activation).[1]

-

Action: Flush immediately with diphoterine (if available) or saline for 15 minutes .[1] Do not rub. Seek ophthalmological review.

4.2 Dermal Exposure

-

Mechanism: Lipophilic penetration.[1]

-

Contraindication: DO NOT wash with hot water (opens pores) or pure alcohol (enhances penetration).[1]

-

Action: Wash with copious amounts of cool soapy water.[1] Apply a vegetable oil (e.g., PEG-400 or mineral oil) to solubilize the lipophilic residue, then wash again with soap.[1]

Part 5: References

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for similar structures (Nonivamide). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2023).[1] Guidance on the safe use of chemicals: Skin Irritation/Corrosion. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2016).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

-

Kosyakov, D. S., et al. (2017).[1][3][4] Halogenated fatty amides: A brand new class of disinfection by-products.[1][3] Water Research. (Demonstrates the stability and lipophilicity of halogenated amides). Retrieved from [Link]

-

Fatima, A., et al. (2013).[1] Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. (Provides context on the biological activity of the 5-chloro-2-methoxy headgroup). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-(5-chloro-2-methoxyphenyl)nonanamide Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Our approach is rooted in first principles of organic chemistry, providing not just solutions but also the rationale behind them to enhance your experimental success.

The target molecule is typically synthesized via a nucleophilic acyl substitution, most commonly a Schotten-Baumann reaction between 5-chloro-2-methoxyaniline and nonanoyl chloride.[1][2] This guide will focus on troubleshooting this specific pathway.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis and purification of N-(5-chloro-2-methoxyphenyl)nonanamide. Subsequent sections will delve into troubleshooting each of these stages.

Caption: General experimental workflow for amide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is drastically low or zero. What are the most critical initial checks?

A1: When facing a significantly low yield, the root cause often lies with the integrity of your starting materials or the reaction environment.

-

Hydrolysis of Nonanoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis.[3] Exposure to atmospheric moisture can convert the reactive acyl chloride into the much less reactive nonanoic acid. This carboxylic acid will not readily form an amide under these conditions.

-

Validation: Use a freshly opened bottle of nonanoyl chloride or distill it immediately before use. Handle it exclusively under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting carboxylic acid is a poor electrophile and will instead participate in an acid-base reaction with the amine.

-

-

Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are essential.[3]

-

Purity of 5-chloro-2-methoxyaniline: The purity of the amine is crucial. Impurities can interfere with the reaction.

-

Validation: Check the melting point or run a quick NMR spectrum of your starting amine to confirm its identity and purity.

-

Q2: I observed a significant amount of a white solid precipitating immediately after adding the nonanoyl chloride, and the reaction failed to proceed. What is this solid?

A2: This is a classic sign of insufficient or absent base. The precipitate is almost certainly the hydrochloride salt of your starting amine, 5-chloro-2-methoxyaniline.

-

Mechanism of Failure: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[] In the absence of a scavenger base, this HCl will protonate the lone pair on the nitrogen of a second molecule of the starting amine.

Reaction: R-NH₂ + HCl → R-NH₃⁺Cl⁻

-

Causality: The resulting ammonium salt (R-NH₃⁺) is no longer nucleophilic and cannot attack the acyl chloride.[6] This effectively removes your starting material from the reaction, halting any further amide formation. At least 50% of your amine will be consumed in this non-productive acid-base reaction, capping the theoretical maximum yield at 50% even if the reaction proceeds, but often it halts completely.

-

Solution: Ensure you add at least one equivalent of a suitable base before introducing the acyl chloride. Common choices include tertiary amines like triethylamine (TEA) or pyridine, or using aqueous base in a biphasic Schotten-Baumann setup.[3][][6]

Caption: Decision tree for the role of base in the reaction.

Q3: How does temperature control affect my yield?

A3: The acylation of amines is a highly exothermic reaction.[3][] Improper temperature control can lead to side reactions and a decrease in yield and purity.

-

Problem: Rapid addition of the acyl chloride at room temperature can cause the reaction temperature to spike. This can promote side reactions or degradation of starting materials or product.

-

Solution Protocol:

-

Dissolve the 5-chloro-2-methoxyaniline and base in the chosen solvent.

-

Cool the mixture to 0°C using an ice-water bath.

-

Add the nonanoyl chloride dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.[3]

-

Q4: I'm losing a significant amount of product during the aqueous workup. How can I optimize my extraction?

A4: Product loss during workup is common and usually stems from incorrect pH adjustments or emulsion formation. The goal of the workup is to remove the base, any unreacted amine, and any hydrolyzed acyl chloride.

-

Standard Workup Protocol:

-

Quench: After the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl. This step removes the tertiary amine base (e.g., triethylamine hydrochloride is water-soluble) and any unreacted 5-chloro-2-methoxyaniline.

-

Base Wash: Wash with saturated aqueous NaHCO₃. This neutralizes any remaining HCl and removes any nonanoic acid formed from hydrolysis.

-

Brine Wash: Wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.

-

-

Troubleshooting:

-

Product in Aqueous Layer: N-(5-chloro-2-methoxyphenyl)nonanamide is generally considered neutral and should remain in the organic layer. However, if the pH is extremely acidic or basic, some partitioning can occur. Ensure your washes are done sequentially and that phases are separated cleanly.

-

Emulsions: If an emulsion forms, adding more brine can often help break it. Allowing the separatory funnel to stand for a longer period or gentle swirling can also be effective.

-

Q5: My crude product is an oil and won't crystallize, or the recrystallization gives very low recovery. What should I do?

A5: Purification is a critical step where significant yield can be lost. If your product is an oil, it likely contains impurities that are depressing its melting point.

-

Recrystallization Troubleshooting:

-

Solvent Choice: The key is to find a solvent system where the product is highly soluble when hot but poorly soluble when cold. For N-aryl amides, common systems include ethanol/water, ethyl acetate/hexanes, or toluene.[7][8] You must determine this empirically for your specific product.

-

"Oiling Out": If the product separates as an oil upon cooling, it means the boiling point of the solvent is higher than the melting point of your impure product, or the solution is too supersaturated. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[8] Seeding with a previously obtained pure crystal can also promote proper crystal growth.[9]

-

Slow Cooling: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals that trap solvent. Allow the solution to cool slowly to room temperature, and only then move it to a refrigerator or ice bath to maximize recovery.[9]

-

-

Alternative Purification: If recrystallization is ineffective, column chromatography on silica gel is the standard alternative.[8]

-

Eluent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to elute your product. The optimal ratio should be determined by TLC first (aim for an Rf of ~0.3).

-

Summary of Troubleshooting Strategies

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| No reaction or very low conversion | 1. Hydrolyzed acyl chloride.[3] 2. Wet solvent/glassware.[3] 3. Inactive amine. | 1. Use fresh or distilled nonanoyl chloride. 2. Ensure all equipment and solvents are anhydrous. 3. Verify purity of 5-chloro-2-methoxyaniline. |

| White precipitate forms instantly | Absence or insufficient amount of base, leading to amine hydrochloride salt formation.[6] | Add at least 1.1 equivalents of a base (e.g., triethylamine) to the amine solution before adding the acyl chloride. |

| Dark, tarry crude product | Reaction temperature was too high due to exothermic reaction.[] | Add the acyl chloride slowly at 0°C and allow the reaction to warm gradually to room temperature. |

| Significant product loss in workup | Incorrect pH during washes; emulsion formation. | Follow the standard workup protocol (acid, base, brine washes). Add brine to break emulsions. |

| Product is an oil or recrystallization fails | 1. High level of impurities. 2. Incorrect recrystallization solvent or technique.[8] | 1. Purify via silica gel column chromatography. 2. Empirically test solvent systems (e.g., EtOAc/Hexanes) and ensure slow cooling. |

References

-

Lin, H., et al. (2026, February 05). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. Retrieved February 20, 2026, from [Link]

-

RSC Publishing. (2018, January 22). Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? Retrieved February 20, 2026, from [Link]

-

Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Retrieved February 20, 2026, from [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved February 20, 2026, from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 20, 2026, from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-

RSC Publishing. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved February 20, 2026, from [Link]

-

PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann reaction. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2026, February 09). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved February 20, 2026, from [Link]

-

MDPI. (2022, July 19). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Retrieved February 20, 2026, from [Link]

-

ACS Publications. (2022, September 06). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.

-

PMC. (n.d.). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

eScholarship. (n.d.). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. Retrieved February 20, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Retrieved February 20, 2026, from [Link]

-

PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved February 20, 2026, from [Link]

-

World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved February 20, 2026, from [Link]

-

Reddit. (2024, October 17). Recrystallization Issues. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization? Retrieved February 20, 2026, from [Link]

-

An-Najah Staff. (2015, September 25). Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl). Retrieved February 20, 2026, from [Link]

-

MDPI. (2020, March 14). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved February 20, 2026, from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Conditions for N-(5-chloro-2-methoxyphenyl)nonanamide

Welcome to the technical support center for the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and maximize your success.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(5-chloro-2-methoxyphenyl)nonanamide, which is typically prepared via a nucleophilic acyl substitution reaction, often under Schotten-Baumann conditions.[1][2][3] The primary reactants are 5-chloro-2-methoxyaniline and nonanoyl chloride.

Question 1: My reaction yield is consistently low. What are the possible causes and how can I improve it?

Low yields are a common challenge in amide synthesis. Several factors, from reagent quality to reaction parameters, can be the culprit.

Possible Causes & Solutions:

-

Poor Quality of Starting Materials:

-

5-Chloro-2-methoxyaniline: Impurities in the aniline can interfere with the reaction. Ensure the starting material is of high purity. If necessary, purify it by recrystallization from water or aqueous ethanol.[4]

-

Nonanoyl Chloride: This reagent is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming nonanoic acid.[5] Using old or improperly stored nonanoyl chloride will significantly reduce the yield. It is best to use freshly opened or distilled nonanoyl chloride for optimal results.

-

-

Suboptimal Reaction Conditions:

-

Base: The choice and amount of base are critical. In a typical Schotten-Baumann reaction, a base is used to neutralize the HCl generated, driving the reaction to completion.[2][3] Insufficient base will result in the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.[2][3]

-

Temperature: While many amide formations proceed at room temperature, the reactivity of the specific aniline may necessitate gentle heating.[7] Conversely, excessive heat can lead to side reactions and degradation.

-

Recommendation: Start the reaction at room temperature. If monitoring by Thin Layer Chromatography (TLC) shows a sluggish reaction, consider gently heating the mixture to 40-50°C.

-

-

Reaction Time: Incomplete reactions are a frequent cause of low yields.

-

Recommendation: Monitor the reaction progress using TLC until the starting aniline spot is no longer visible.[8]

-

-

-

Hydrolysis of Acyl Chloride: Nonanoyl chloride readily reacts with water.[5] If the reaction is not sufficiently anhydrous (when using organic bases) or if the biphasic conditions are not optimized, hydrolysis of the acyl chloride to the unreactive carboxylic acid will be a significant competing reaction.

-

Recommendation: When using organic solvents, ensure they are anhydrous. If using a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs, favoring the amidation over hydrolysis.[1]

-

Question 2: I am observing significant byproduct formation. How can I minimize it?

The primary byproduct in this reaction is often the result of side reactions involving the starting materials or the product itself.

Possible Side Reactions & Mitigation Strategies:

-

Diacylation of the Amine: While less common with secondary amide formation, it's a theoretical possibility if the reaction conditions are too harsh.

-

Mitigation: Use a stoichiometric amount of nonanoyl chloride relative to the aniline. Adding the acyl chloride slowly to the reaction mixture can also help to prevent localized high concentrations.

-

-

Hydrolysis of Nonanoyl Chloride: As mentioned previously, this is a major competing reaction.

-

Mitigation: Ensure efficient mixing in biphasic systems and use anhydrous solvents when employing organic bases.[1]

-

-

Reaction with Solvent: Some solvents can compete with the aniline for the acyl chloride.

-

Mitigation: Use inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[7] Avoid protic solvents like alcohols, which can react to form esters.

-

II. Frequently Asked Questions (FAQs)